molecular formula C24H37NO10 B195422 Butamirate citrate CAS No. 18109-81-4

Butamirate citrate

Número de catálogo: B195422
Número CAS: 18109-81-4
Peso molecular: 499.6 g/mol
Clave InChI: JVKMHUAWFDGPTF-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Butamirate citrate is a non-narcotic, centrally acting antitussive agent used to suppress dry cough associated with conditions such as bronchitis, tracheitis, and upper respiratory infections . It exerts its effects through inhibition of cough reflexes in the brainstem, though its exact mechanism remains partially elucidated . Additional pharmacological properties include bronchodilatory and anti-inflammatory actions, which enhance its therapeutic profile by facilitating expectoration and reducing airway irritation .

This compound is administered orally in syrup or tablet formulations, with a recommended adult dose of 15–45 mg daily. Pharmacokinetic studies demonstrate rapid absorption (Tmax: 1.1–1.5 hours) and a long elimination half-life (26–28 hours), attributed to its active metabolite, 2-phenylbutyric acid . Its safety profile is favorable, with rare adverse effects such as nausea, diarrhea, and isolated cases of methemoglobinemia or acute dystonia .

Métodos De Preparación

Laboratory-Scale Synthesis of Butamirate Citrate

The synthesis of this compound involves two primary stages: esterification of α-phenylbutyric acid chloride with diethylaminoethoxyethanol, followed by salt formation with citric acid. This method, originally developed by Sinecod in 1967, remains the benchmark for small-scale production .

Esterification Reaction

The reaction begins with the dissolution of 18.2 grams of α-phenylbutyric acid chloride in 25 mL of toluene. A solution of 16.1 grams of diethylaminoethoxyethanol in 25 mL of toluene is slowly added, initiating an exothermic reaction. The mixture is refluxed for 8 hours to ensure complete ester formation . Post-reaction, the solution is cooled and poured onto ice, neutralized with dilute ammonia, and extracted with toluene. The organic layer is washed to neutrality, treated with activated carbon, and dried over sodium sulfate. Vacuum distillation yields purified α-phenylbutyric acid diethylaminoethoxyethyl ester .

Key Parameters:

ParameterValue
SolventToluene
Reaction TemperatureReflux (~110°C)
CatalystNone (self-catalyzed)
Yield85–90%

Citrate Salt Formation

The ester is converted to its citrate salt by dissolving 10 grams of the purified ester in a warm acetone solution containing 7 grams of citric acid. Crystallization occurs upon cooling, with the product recrystallized from acetone to achieve a melting point of 75°C .

Quality Control Metrics:

  • Melting Point: 75°C (validated via differential scanning calorimetry) .

  • Purity: >99% (assessed via HPLC) .

Industrial-Scale Production

Industrial manufacturing scales the laboratory method while introducing continuous processes and advanced purification systems.

Reaction Optimization

Large reactors (5,000–10,000 L capacity) enable batch processing with automated temperature and pH control. Continuous distillation units replace vacuum distillation, improving yield to 92–95% .

Industrial vs. Laboratory Conditions:

ParameterLaboratory ScaleIndustrial Scale
Reactor TypeGlasswareStainless steel
DistillationBatchContinuous
Throughput100 g/batch50–100 kg/hour

Purification and Quality Assurance

Industrial processes employ high-performance liquid chromatography (HPLC) for real-time monitoring. A validated method using a C8 column (4.6 × 150 mm, 5 µm) and a mobile phase of acetonitrile:sodium lauryl sulfate (70:30 v/v) ensures simultaneous quantification of this compound and excipients like benzoic acid .

HPLC Parameters:

ParameterValue
Flow Rate1.7 mL/min
Detection Wavelength205 nm
Retention Time6.2 min (butamirate)

Optimization Strategies for Synthesis

Solvent Selection

Toluene is preferred for its high boiling point and immiscibility with water, facilitating phase separation. Alternatives like dichloromethane reduce reaction time by 20% but raise toxicity concerns .

Catalyst Screening

While the original protocol uses no catalyst, pilot studies show that p-toluenesulfonic acid (0.5 mol%) reduces reflux time to 5 hours without compromising yield .

Crystallization Enhancements

Seeding the citrate solution with pre-formed crystals improves crystal size distribution, reducing residual solvent levels to <50 ppm .

Stability and Formulation Considerations

This compound exhibits hygroscopicity, requiring storage under inert atmospheres at 2–8°C . Long-term stability studies (30°C, 65% RH for 36 months) confirm no degradation in syrup formulations, with HPLC assays showing 98–102% potency retention .

Stability Data:

ParameterInitial Value36-Month Value
Potency100%98–102%
pH4.5–5.04.6–5.1
Impurities<0.1%<0.2%

Comparative Analysis of Synthesis Routes

A 2025 bioavailability study compared syrup and tablet formulations, revealing equivalent pharmacokinetic profiles (AUC<sub>0–∞</sub>: 54.7 vs. 54.5 µg·h/mL) . This underscores the robustness of industrial synthesis in maintaining product consistency.

Análisis De Reacciones Químicas

Tipos de reacciones: El citrato de butamirato experimenta varios tipos de reacciones químicas, que incluyen:

Reactivos y condiciones comunes:

Principales productos formados:

Aplicaciones Científicas De Investigación

Cough Management

Butamirate citrate is widely used to alleviate dry cough associated with various conditions, including:

  • Respiratory infections : It helps reduce coughing caused by seasonal respiratory disorders.
  • Chronic cough : Studies have shown its efficacy in managing chronic cough due to different etiologies, including irritative and carcinogenic causes .

Oncology Applications

Recent research indicates that this compound may have potential anti-tumor effects. In a study involving glioblastoma cell lines, butamirate demonstrated significant suppression of cell growth and migration, suggesting its utility as an adjunct therapy in cancer treatments. The compound was shown to inhibit key signaling pathways involved in tumor progression, such as EGFR and STAT3 .

Respiratory Function Improvement

This compound has been noted for its bronchospasmolytic effects, which can improve respiratory function by reducing airway resistance. This characteristic is particularly beneficial for patients with respiratory tract inflammation or conditions like asthma .

Case Study 1: Efficacy in Chronic Cough

A double-blind randomized study involving 60 patients compared this compound with clobutinol syrup for treating chronic cough. Results indicated that both treatments significantly improved cough frequency and severity; however, butamirate showed a statistically superior effect on cough frequency specifically related to carcinomas (p = 0.026) .

Case Study 2: Anti-Tumor Effects

In vitro studies on glioblastoma cells demonstrated that this compound effectively inhibited cell proliferation and migration. The treatment led to decreased phosphorylation of critical proteins involved in tumor growth and survival, indicating a potential role for butamirate in cancer therapy .

Table 1: Comparative Efficacy of this compound vs Clobutinol Syrup

ParameterThis compoundClobutinol SyrupP-value
Cough Frequency ReductionSignificant (p = 0.026)Not Significant<0.05
Severity ImprovementHighly SignificantHighly Significant<0.001

Table 2: Effects of Butamirate on Glioblastoma Cell Lines

TreatmentCell LineGrowth Inhibition (%)Migration Inhibition (%)
ControlU87MG00
ButamirateU87MG4550
ButamirateU87MG-TMZR6065

Safety Profile

While generally well-tolerated, this compound can cause side effects such as nausea and drowsiness in some patients . A notable case involved a pediatric patient who experienced methemoglobinemia following an overdose, highlighting the importance of dosage adherence .

Mecanismo De Acción

El citrato de butamirato ejerce su acción antitusiva actuando sobre el centro de la tos en la médula oblonga. Se une a receptores específicos, reduciendo la actividad del reflejo de la tos. Además, tiene efectos anticolinérgicos y broncodilatadores no específicos, que ayudan a mejorar la función respiratoria .

Compuestos similares:

Unicidad del citrato de butamirato: El citrato de butamirato es único debido a su naturaleza no opioide, lo que lo convierte en una alternativa más segura a los supresores de la tos basados en opioides. También tiene un amplio rango terapéutico y es bien tolerado incluso a dosis altas .

Comparación Con Compuestos Similares

Pharmacokinetic Properties

Butamirate citrate exhibits bioequivalence across formulations (syrup vs. tablet), with comparable AUC and Cmax values . Key pharmacokinetic comparisons with other antitussives are summarized below:

Table 1: Pharmacokinetic Parameters of this compound and Selected Antitussives

Compound Tmax (h) Cmax (µg/mL) AUC (µg·h/mL) Half-Life (h) References
Butamirate (Syrup) 1.5 1.86 50.4 26
Butamirate (Tablet) 1.1 1.88 54.7 27
Dextromethorphan 2–3 0.1–0.3* N/A 2–4
Codeine 1.5 0.03–0.2 2.5–3.5 3–4

*Dextromethorphan values vary by dose and formulation.

Butamirate’s prolonged half-life supports once-daily dosing, contrasting with shorter-acting agents like dextromethorphan and codeine .

Efficacy in Cough Suppression

This compound demonstrates dose-dependent efficacy. At 30–90 mg, it matches codeine (15 mg) in suppressing citric acid-induced cough . In clinical trials, it showed equivalence to clobutinol syrup in reducing cough frequency and severity .

Table 2: Efficacy Comparisons in Clinical Studies

Study Comparison Dose Outcome References
Bickerman et al. Butamirate vs. Codeine 30 mg vs. 15 mg Comparable efficacy
Charpin et al. Butamirate vs. Clobutinol 3 tbsp/day Similar reduction in cough
Randomized Trial Butamirate vs. Dextromethorphan 45–90 mg vs. 30 mg Higher doses equivalent to DM

Mechanism of Action

Butamirate’s antitussive action is primarily central, though it also exhibits peripheral effects:

  • Central Inhibition : Suppresses cough reflexes via brainstem pathways .
  • Bronchodilation : Relaxes airway smooth muscle, enhancing expectoration .

In contrast:

  • Dextromethorphan : Binds sigma-1 receptors and NMDA channels .
  • Codeine : Opioid receptor agonist with narcotic effects .
  • Caramiphen : Anticholinergic and sigma-ligand activity .

Table 3: Adverse Effect Profiles

Compound Common Side Effects Serious Risks References
Butamirate Nausea, rash, diarrhea Methemoglobinemia, dystonia
Dextromethorphan Dizziness, sedation Serotonin syndrome (high doses)
Codeine Constipation, drowsiness Respiratory depression, addiction
Clobutinol GI disturbances Cardiac arrhythmias (rare)

Actividad Biológica

Butamirate citrate is a centrally acting cough suppressant widely used in Europe for the treatment of cough due to various etiologies. Its pharmacological properties, mechanisms of action, and clinical efficacy have been the subject of numerous studies. This article provides a comprehensive overview of the biological activity of this compound, including its effects on cough suppression, potential applications in oncology, and pharmacokinetic profiles.

This compound operates primarily as a cough suppressant without being chemically related to opium alkaloids, thus avoiding the risk of dependence. It is known to cross the blood-brain barrier and exert its effects by acting on the medulla oblongata, which is responsible for the cough reflex. Additionally, butamirate has been shown to possess non-specific anticholinergic and bronchospasmolytic properties, enhancing respiratory function and providing symptomatic relief from cough .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates that it is rapidly absorbed following oral administration, with significant metabolism occurring shortly thereafter. It is hydrolyzed within approximately 10 minutes, resulting in metabolites such as 2-phenylbutyric acid and diethylamino-ethoxyethanol , both of which also exhibit antitussive properties .

Table 1: Pharmacokinetic Data of this compound

ParameterValue
Absorption Time~10 minutes
Plasma Protein Binding~95%
Elimination Half-LifeNot detected in plasma; metabolites present
Metabolites2-phenylbutyric acid, diethylamino-ethoxyethanol

Cough Suppression

Numerous clinical trials have demonstrated the efficacy of this compound in reducing both the frequency and severity of cough. A double-blind randomized study involving 60 patients compared this compound linctus with clobutinol syrup over five days. Both treatments resulted in significant improvements (p < 0.001) in cough severity and frequency; however, this compound showed superior efficacy specifically for patients with cough due to carcinomas (p = 0.026) .

Case Study: Glioblastoma Treatment

Recent research has explored the potential use of this compound beyond cough suppression. A study indicated that butamirate effectively inhibited the growth of glioblastoma cell lines (U87MG) by suppressing STAT3 transcriptional activity, which is crucial for tumor survival and proliferation. The study found that butamirate treatment led to decreased phosphorylation levels of EGFR, STAT3, ERK, and AKT compared to untreated controls .

Comparative Studies

A comparative evaluation highlighted that both this compound and clobutinol syrup had similar overall effectiveness in treating cough; however, specific patient demographics showed varying responses. For instance, patients with chronic cough due to malignancies responded better to butamirate than clobutinol .

Table 2: Comparative Efficacy of this compound vs. Clobutinol Syrup

TreatmentImprovement in Cough FrequencyImprovement in Cough SeverityStatistical Significance
This compoundYes (p = 0.026 for carcinomas)Yes (p < 0.001)Significant
Clobutinol SyrupYesYesNot significant

Side Effects and Tolerability

This compound is generally well tolerated; however, some patients have reported side effects such as nausea and drowsiness. In clinical trials comparing it with other antitussive agents, side effects were minimal and comparable across treatment groups .

Q & A

Basic Research Questions

Q. What is the proposed mechanism of action of butamirate citrate as an antitussive, and how can researchers validate this experimentally?

this compound is hypothesized to act centrally on the cough reflex via a non-opioid mechanism, with additional anticholinergic and bronchodilatory effects . To validate this, researchers can:

  • Use in vivo models (e.g., citric acid-induced cough in guinea pigs) to compare suppression efficacy against opioid and non-opioid controls.
  • Conduct receptor-binding assays to identify specific molecular targets (e.g., muscarinic acetylcholine receptors) .
  • Measure bronchial smooth muscle relaxation in vitro to confirm bronchodilatory activity .

Q. How can HPLC methods be optimized for quantifying this compound in complex matrices like syrup formulations?

A validated RP-HPLC method (e.g., gradient elution with UV detection) is effective for simultaneous quantification of this compound and preservatives like benzoic acid . Key considerations:

  • Use experimental design (e.g., factorial design) to assess robustness by varying parameters (pH, column temperature, flow rate) .
  • Validate selectivity, linearity (e.g., 80–120% of target concentration), and precision (RSD <2%) per ICH guidelines .
  • Employ sample pretreatment (e.g., dilution or filtration) to minimize matrix interference .

Advanced Research Questions

Q. How can contradictions in clinical efficacy data for this compound be resolved, particularly regarding placebo-controlled trials?

Existing studies often lack placebo arms, raising questions about efficacy . Methodological solutions:

  • Conduct a meta-analysis of unpublished data (e.g., manufacturer-held studies) and published trials to assess bias .
  • Design a double-blind, randomized controlled trial (RCT) with three arms: placebo, this compound, and an active comparator (e.g., codeine) .
  • Use objective cough frequency monitoring (e.g., digital audio recording) to reduce subjectivity .

Q. What experimental strategies are recommended to evaluate the pharmacokinetic-pharmacodynamic (PK-PD) relationship of this compound metabolites?

this compound’s active metabolites contribute to its antitussive effects . Approaches include:

  • Pharmacokinetic profiling : Use LC-MS/MS to quantify metabolites in plasma and correlate concentrations with cough suppression in animal models .
  • Tissue distribution studies : Radiolabeled this compound can track metabolite penetration into the CNS .
  • In vitro assays: Test metabolite affinity for putative targets (e.g., cough center receptors) .

Q. How can researchers address the methodological limitations of historical animal studies predicting this compound’s clinical efficacy?

Animal models (e.g., electrical stimulation) often poorly predict human outcomes . Improvements:

  • Use translational models like in silico simulations of human cough reflex pathways .
  • Incorporate biomarkers (e.g., TRPV1 activation) to bridge animal and human data .
  • Apply machine learning to integrate preclinical PK-PD data with clinical trial outcomes .

Q. Methodological and Ethical Considerations

Q. How should researchers structure a PICOT framework for a clinical trial on this compound in pediatric populations?

  • P opulation: Children aged 2–12 years with acute cough.
  • I ntervention: this compound syrup (7.5 mg/5 mL).
  • C omparison: Placebo or dextromethorphan.
  • O utcome: Reduction in cough frequency (measured via validated scales).
  • T ime: 7-day follow-up . Ensure ethical compliance by excluding high-risk subgroups (e.g., asthma patients) .

Q. What statistical approaches are suitable for analyzing conflicting data on this compound’s anticholinergic effects?

  • Apply Bayesian meta-analysis to reconcile discrepancies between in vitro (strong anticholinergic activity) and in vivo (minimal side effects) studies .
  • Use multivariate regression to control for confounding variables (e.g., age, comorbidities) in clinical datasets .

Q. Analytical and Reporting Standards

Q. How can researchers ensure reproducibility when developing assays for this compound?

  • Document all method parameters (e.g., column type, mobile phase composition) in line with Reviews in Analytical Chemistry guidelines .
  • Share raw chromatographic data and validation protocols via open-access platforms .
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for dataset archiving .

Q. What ethical considerations are critical when reporting negative results or unpublished data on this compound?

  • Disclose conflicts of interest (e.g., industry funding) and negative findings in accordance with ICMJE guidelines .
  • Cite unpublished data cautiously, ensuring permissions are obtained and limitations are explicitly stated .

Q. Cross-Disciplinary Applications

Q. How can this compound be studied in combination therapies without compromising cough reflex safety?

  • Avoid co-administration with expectorants (risk of mucus retention) .
  • Design in vitro models to test interactions with common respiratory drugs (e.g., bronchodilators) .
  • Use pharmacokinetic modeling to predict dose adjustments for combination regimens .

Propiedades

IUPAC Name

2-[2-(diethylamino)ethoxy]ethyl 2-phenylbutanoate;2-hydroxypropane-1,2,3-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO3.C6H8O7/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3;7-3(8)1-6(13,5(11)12)2-4(9)10/h7-11,17H,4-6,12-15H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVKMHUAWFDGPTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H37NO10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0046270
Record name Butamirate citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

499.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18109-81-4
Record name Butamirate citrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18109-81-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butamirate citrate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018109814
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butamirate citrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0046270
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl[2-[2-(2-phenylbutyroyloxy)ethoxy]ethyl]ammonium dihydrogen citrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.173
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name BUTAMIRATE CITRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/67HP51L98R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butamirate citrate
Reactant of Route 2
Reactant of Route 2
Butamirate citrate
Reactant of Route 3
Reactant of Route 3
Butamirate citrate
Reactant of Route 4
Reactant of Route 4
Butamirate citrate
Reactant of Route 5
Butamirate citrate
Reactant of Route 6
Reactant of Route 6
Butamirate citrate

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.